molecular formula C12H9N3 B1506202 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1173285-69-2

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1506202
CAS No.: 1173285-69-2
M. Wt: 195.22 g/mol
InChI Key: IKQJGSWCBOGJPL-UHFFFAOYSA-N
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Description

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine core. The phenyl group at position 6 enhances its aromatic character and influences its electronic properties, making it a versatile scaffold in medicinal chemistry and materials science. Its molecular formula is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol (inferred from analogs in ). The compound’s structure allows for diverse substitutions, enabling modulation of physical, chemical, and biological properties .

Properties

IUPAC Name

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-11-12(15-10)7-13-8-14-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJGSWCBOGJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717219
Record name 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173285-69-2
Record name 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The synthesis of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves:

  • Construction of the pyrrolo[3,2-d]pyrimidine ring system.
  • Introduction of the phenyl group at the 6-position via substitution or cross-coupling reactions.
  • Functional group transformations to finalize the target molecule.

Two main approaches are commonly reported:

Preparation via Cyclization of 2-Aminofuran and Nucleophiles

According to a patent (US5254687A), pyrrolo[2,3-d]pyrimidines (closely related to pyrrolo[3,2-d]pyrimidines) can be synthesized by reacting a nucleophile of the formula R2-C(=NH)NH2 with a 2-aminofuran derivative carrying substituents that are stable under nucleophilic conditions. This reaction proceeds under mild heating in solvents like alkanols, without requiring special equipment or harsh conditions. The product is then isolated by evaporation and purified by recrystallization or chromatography.

  • The nucleophile typically contains groups such as hydrogen, amino, or substituted alkyl/aryl groups.
  • The 2-aminofuran substrate can have various substituents that influence the final substitution pattern on the pyrrolo ring.
  • This method allows variation at the 2-, 4-, and 5-positions of the pyrrolo[2,3-d]pyrimidine ring system, which can be adapted for pyrrolo[3,2-d]pyrimidine analogs by modifying the starting materials accordingly.

This approach is advantageous for its simplicity and mild conditions, enabling the preparation of diverse substituted pyrrolopyrimidines including phenyl-substituted derivatives.

Nucleophilic Aromatic Substitution (S_NAr) and Cross-Coupling Reactions

A robust and widely used method for preparing 6-substituted pyrrolo[3,2-d]pyrimidines involves nucleophilic aromatic substitution on halogenated pyrrolopyrimidine intermediates, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , nucleophilic substitution with amine-containing phenyl precursors (e.g., ethyl 2-(4-aminophenyl)acetate) yields intermediates that can be further modified.
  • For 6-phenyl substitution, halogenation at the 6-position (e.g., iodination) of the pyrrolo[3,2-d]pyrimidine core is performed, followed by Suzuki coupling with phenylboronic acid or substituted phenylboronic acids to introduce the phenyl group at C-6.
  • Subsequent hydrolysis and amide coupling reactions allow further functionalization if needed.

This method is efficient, offers high yields, and allows late-stage diversification, which is valuable for structure-activity relationship studies.

One-Pot Multi-Step Synthesis Including Reduction and Alkylation

An advanced solution-phase synthesis route for 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines (which can be adapted for 6-phenyl derivatives) involves:

  • S_NAr displacement to introduce substituents at the 4-position.
  • Cross-coupling reactions to introduce aryl groups at the 7-position.
  • One-pot reduction and reductive amination steps to modify substituents.
  • N-alkylation to finalize substitution patterns.

This method is characterized by rapid reactions, high yields, and broad substrate scope, enabling selective introduction of various groups at late stages, including phenyl substituents at the 6-position by appropriate choice of starting materials and coupling partners.

Specific Example of Preparation of this compound Derivatives

From the literature:

  • Starting with a halogenated pyrrolo[3,2-d]pyrimidine (e.g., 4-chloro-6-iodo-7H-pyrrolo[3,2-d]pyrimidine), nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate forms an intermediate.
  • This intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group at the 6-position.
  • Hydrolysis of ester groups and subsequent amide coupling complete the synthesis of target compounds.

Data Table Summarizing Key Preparation Methods

Methodology Key Reagents/Intermediates Reaction Conditions Advantages References
Cyclization of 2-aminofuran + nucleophile 2-aminofuran derivatives, guanidine or similar nucleophiles Heating in alkanol solvents, mild conditions Simple, mild, versatile substitution
Nucleophilic aromatic substitution + Suzuki coupling 4-chloro-6-iodo-pyrrolo[3,2-d]pyrimidine, phenylboronic acid Pd-catalyzed coupling, reflux or mild heating High yield, late-stage functionalization
One-pot S_NAr, reduction, alkylation Halogenated pyrrolopyrimidine intermediates, amines, boronic acids Sequential reactions in solution phase, rapid Efficient, broad scope, high purity

Research Findings and Notes

  • The cyclization method allows structural variation at multiple ring positions but may require careful selection of stable substituents on the aminofuran intermediate.
  • The nucleophilic aromatic substitution and palladium-catalyzed cross-coupling approach is highly modular, enabling the introduction of diverse phenyl derivatives at the 6-position with good control and yields.
  • Late-stage functionalization strategies facilitate rapid synthesis of analog libraries for biological screening, which is critical in drug discovery programs targeting kinases.
  • The choice of protecting groups, reaction solvents, and bases (e.g., triethylamine) influences reaction efficiency and product purity.
  • Reduction and reductive amination steps can be integrated into synthesis to modify substituents on the pyrrolopyrimidine core, expanding chemical diversity.

Chemical Reactions Analysis

Types of Chemical Reactions

Substitution Reactions
The phenyl group at the 6-position undergoes substitution via Suzuki coupling, introducing additional aromatic substituents. For example, phenylboronic acid reacts with intermediates in the presence of Pd(OAc)₂ and K₂CO₃.

Oxidation/Reduction

  • Oxidation : Chlorine substituents at positions 4 and 2 can be oxidized using KMnO₄ or H₂O₂, forming carbonyl derivatives.

  • Reduction : Pyrimidine rings are reduced using LiAlH₄ to form dihydro derivatives.

Biological Reactions
The compound acts as a multi-targeted kinase inhibitor , disrupting signaling pathways by binding to enzymes like DNA gyrase and VEGFR.

Reaction Data and Spectroscopic Analysis

Compound Yield FT-IR (KBr) ¹H NMR (DMSO-d₆)
4c 324 mg3353, 3178, 2257, 1648 cm⁻¹δ 12.29 (NH), 7.41–7.16 (Ar)
4g 328 mg3359, 3195, 2959 cm⁻¹δ 12.29 (NH), 7.43–7.39 (Ar)
4i 372 mg3399, 3183, 3057 cm⁻¹δ 12.28 (NH), 7.41–7.26 (Ar)

Mechanistic Insights

Enzyme Inhibition
Substitution patterns significantly affect biological activity. Chlorine substituents enhance kinase inhibition (e.g., IC₅₀ values: 40–204 nM against EGFR, VEGFR2) . The phenyl group facilitates hydrophobic interactions with enzyme active sites, increasing potency .

Structure-Activity Relationships

  • Antifolate Activity : Substitutions at the 3-atom bridge (e.g., N, O, S) modulate binding to folate enzymes .

  • Kinase Selectivity : 2-methyl substituents improve LRRK2 inhibition (cKi 0.7 nM for G2019S mutant) .

Research Highlights

  • Cancer Therapy : Exhibits cytotoxicity against HepG2 cells via cell cycle arrest and apoptosis.

  • Neurodegenerative Diseases : Pyrrolo[2,3-d]pyrimidine derivatives show promise as Parkinson’s disease therapeutics by inhibiting LRRK2 .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (a liver cancer cell line). Specifically, these compounds alter the distribution of cells across different phases of the cell cycle, indicating a potent antiproliferative effect .

Table 1: Summary of Anticancer Studies on Pyrrolo[3,2-d]pyrimidine Derivatives

Study ReferenceCell LineMechanism of ActionKey Findings
HepG2Induction of apoptosisIncreased apoptotic cell percentage from 0.51% to 15.63%
VariousKinase inhibitionEffective against RET-wt and RET mutant variants

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies indicate that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Inhibition of Protein Kinases

This compound derivatives have been identified as inhibitors of various protein kinases, including Janus Kinase 3 (JAK3). This inhibition is particularly relevant in treating autoimmune diseases and cancers where dysregulated kinase activity plays a critical role . The ability to modulate signaling pathways through kinase inhibition positions these compounds as valuable therapeutic agents.

Table 2: Therapeutic Indications for Pyrrolo[3,2-d]pyrimidine Derivatives

ConditionMechanismPotential Applications
Autoimmune diseasesJAK3 inhibitionLupus, rheumatoid arthritis
CancerKinase inhibitionTargeted cancer therapies
Inflammatory diseasesAnti-inflammatory effectsAsthma, psoriasis

Industrial Applications

Beyond their biological significance, these compounds are also being explored for their utility in materials science. Their unique chemical properties allow them to be incorporated into new materials and chemical processes, potentially enhancing the performance characteristics of various products.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

  • Study on Apoptosis Induction : A study demonstrated that treatment with specific derivatives led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in HepG2 cells, suggesting a mechanism for their anticancer effects .
  • Kinase Inhibition Studies : Research indicated that modifications to the pyrrolo[3,2-d]pyrimidine structure could enhance selectivity towards particular kinases involved in cancer signaling pathways .

Mechanism of Action

The mechanism by which 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain kinases or enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[3,2-d]pyrimidine Core

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine Phenyl (C6) 195.22 Not reported Base scaffold for drug design
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine Cl (C4), NH₂ (C2) 229.66 Not reported Potential kinase inhibitor; safety data available
2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine Cl (C2) 229.66 Not reported Intermediate for synthesis; stored at 2–8°C
N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine N-Me, N-Ph (C4), Me (C2) 268.34 253–254 Water-soluble derivative; ^1H NMR data provided

Key Observations :

  • Chloro substituents (e.g., at C2 or C4) increase molecular weight and alter reactivity, making these derivatives useful as synthetic intermediates or bioactive agents .
  • Amino and methyl groups (e.g., in ) enhance water solubility and enable hydrogen bonding, critical for biological interactions .

Comparison with Isomeric Pyrrolo-pyrimidines

LY231514 (Pyrrolo[2,3-d]pyrimidine derivative) :

  • Structure : Features a pyrrolo[2,3-d]pyrimidine core with glutamic acid and ethylbenzene substituents.
  • Activity: Inhibits multiple folate-dependent enzymes (TS, DHFR, GARFT) via polyglutamation, showing IC₅₀ values in the nanomolar range .
  • Key Difference : The [2,3-d] isomer (LY231514) exhibits distinct enzyme inhibition profiles compared to [3,2-d] analogs, highlighting the impact of ring fusion orientation on biological activity .

Comparison with Fused Heterocyclic Systems

Thieno[2,3-d]pyrimidine-Coumarin Hybrids ():

  • Structure: Combines thieno[2,3-d]pyrimidine with coumarin and pyrazolo[3,4-b]pyridine moieties.
  • Activity : Displays anticancer and antimicrobial properties due to dual pharmacophores.
  • Contrast: The thieno-pyrimidine system introduces sulfur atoms, enhancing π-π stacking and redox activity compared to nitrogen-rich pyrrolo-pyrimidines .

Biological Activity

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The pyrrolo[3,2-d]pyrimidine scaffold has been recognized for its potential as a therapeutic agent in various diseases, particularly cancer. The compound exhibits significant inhibitory effects on several protein kinases, which are critical in regulating cell proliferation and survival.

Key Biological Activities

  • Antitumor Activity :
    • Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine, including 6-phenyl variants, demonstrate potent antitumor effects against various cancer cell lines. For example, compounds have been reported to inhibit the growth of human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.36 to 4.8 μM depending on the specific derivative and structural modifications applied .
  • Kinase Inhibition :
    • The compound has been evaluated for its ability to inhibit key kinases involved in cancer signaling pathways. For instance, one study reported that a derivative exhibited IC50 values of 79 nM against EGFR and was comparable to established inhibitors like sunitinib . This suggests that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance its potency against specific targets.
  • Mechanisms of Action :
    • The mechanisms by which these compounds exert their biological effects often involve the induction of apoptosis and cell cycle arrest. For example, treatment with certain derivatives has been shown to increase the percentage of cells in the G0-G1 phase while decreasing those in S and G2/M phases, indicating an effective antiproliferative action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or bulky groups can enhance kinase inhibition and antitumor activity. For instance, adding hydroxyl (-OH) groups has been linked to improved antiproliferative effects .
  • Core Modifications : Variations in the pyrrolo[3,2-d]pyrimidine core structure can lead to differences in biological activity. Compounds with fused rings or additional heteroatoms often exhibit enhanced potency .

Case Studies

Several studies have investigated the biological activity of this compound derivatives:

  • In Vitro Studies :
    • A recent study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their anticancer properties against multiple cell lines. Compound 5k was found to induce significant apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
  • Kinase Inhibition Assays :
    • In vitro assays demonstrated that certain derivatives effectively inhibited key kinases associated with cancer progression. For example, compound 5k showed superior activity against CDK2 and VEGFR2 compared to established drugs like erlotinib .

Table 1: Biological Activity Summary of Selected Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineEffect
5kEGFR79HepG2Apoptosis induction
5eCDK2120A549Cell cycle arrest
5hVEGFR2150PC3Inhibition of proliferation

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl group (-OH)Increased antiproliferative activity
Bulky substituentsEnhanced kinase inhibition
Fused ring structuresImproved potency

Q & A

Basic Question: What are the common synthetic routes for 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, and what reaction conditions are critical for regioselectivity?

Methodological Answer:
The synthesis of this compound typically involves cyclization reactions starting from substituted pyrimidine or pyrrole precursors. Key steps include:

  • Nucleophilic aromatic substitution (SNAr): Reacting halogenated pyrimidines with phenyl Grignard reagents under inert conditions (e.g., THF, −78°C) .
  • Palladium-catalyzed cross-coupling: Suzuki-Miyaura coupling for introducing the phenyl group using aryl boronic acids and Pd(PPh₃)₄ .
  • Thermal cyclization: Heating precursors like 4-amino-5-cyanopyrroles in acidic media to form the fused ring system .
    Regioselectivity is controlled by electronic effects (e.g., directing groups on pyrimidine) and steric hindrance. For example, bulky substituents at the 4-position favor substitution at the 6-position .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound derivatives with varying substituents?

Methodological Answer:
Contradictions in activity data often arise from differences in substituent electronic profiles, solubility, or off-target interactions. To address this:

  • Structure-Activity Relationship (SAR) analysis: Systematically vary substituents at the 2-, 4-, or 7-positions and correlate with bioassay results (e.g., IC₅₀ values for kinase inhibition) .
  • Computational docking: Use molecular dynamics simulations to predict binding modes in target proteins (e.g., VEGFR2 or mTOR), identifying steric/electronic mismatches .
  • Solubility optimization: Introduce polar groups (e.g., hydroxyl or morpholine) to improve bioavailability, as hydrophobic substituents may aggregate in vitro, leading to false negatives .

Basic Question: What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing 6-phenyl from 7-phenyl isomers via coupling patterns) .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula, especially for halogenated derivatives (e.g., Cl/Br isotopes) .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
  • HPLC purity analysis: Ensures >95% purity for biological testing, using C18 columns and acetonitrile/water gradients .

Advanced Question: How can hydrogen-bonding patterns in this compound crystals inform drug design?

Methodological Answer:
Hydrogen-bonding networks in crystals (e.g., N–H···N or N–H···O interactions) influence solubility, stability, and intermolecular interactions. Strategies include:

  • Graph set analysis: Classify hydrogen-bond motifs (e.g., rings or chains) to predict co-crystal formation with excipients .
  • Bioisosteric replacement: Substitute H-bond donors/acceptors (e.g., replacing NH with O in pyrimidine) to modulate binding affinity without disrupting crystallinity .
  • Cosolvent screening: Use Etter’s rules to select solvents that mimic crystal H-bonding, improving recrystallization yields .

Basic Question: What are the primary biological targets of this compound derivatives in therapeutic research?

Methodological Answer:
These derivatives target:

  • Kinases: VEGFR2 and FAK inhibitors for anti-angiogenesis and anti-cancer applications .
  • Toll-like receptors (TLR7): Agonists for antiviral and immune-modulatory therapies .
  • DNA repair enzymes: Inhibitors of PARP or BRCA1/2 for synthetic lethality in cancer .
    Validation involves kinase inhibition assays (e.g., ADP-Glo™) and TLR7 reporter cell lines (e.g., HEK-Blue™ hTLR7) .

Advanced Question: How can researchers optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?

Methodological Answer:
Optimization strategies include:

  • Metabolic stability: Introduce deuterium at labile positions (e.g., C-7) to reduce CYP450-mediated oxidation .
  • Prodrug design: Mask polar groups (e.g., phosphates or esters) to enhance oral absorption, cleaved in vivo by esterases .
  • Plasma protein binding (PPB) assays: Use equilibrium dialysis to measure unbound fractions; reduce lipophilicity (clogP <3) to minimize PPB .
  • In vivo PK/PD modeling: Conduct cassette dosing in rodents to assess AUC, Cmax, and tissue distribution .

Basic Question: What computational tools are recommended for predicting the reactivity of this compound in substitution reactions?

Methodological Answer:
Use:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-2 vs. C-4 positions) .
  • Molecular electrostatic potential (MEP) maps: Visualize charge distribution to predict SNAr or SEAr reactivity .
  • ReaxFF force fields: Simulate reaction pathways under thermal conditions (e.g., 150°C in DMF) .

Advanced Question: How do substituent effects at the 4-position influence the tautomeric equilibria of this compound?

Methodological Answer:
Substituents at the 4-position (e.g., Cl, NH₂, or OMe) shift tautomeric equilibria between 5H and 7H forms via:

  • Electronic effects: Electron-withdrawing groups (Cl) stabilize the 5H tautomer by delocalizing the lone pair on N-1 .
  • Steric effects: Bulky groups (e.g., tert-butyl) favor the 7H tautomer due to reduced steric clash in the 5H form .
  • Solvent polarity: Polar aprotic solvents (DMSO) stabilize the 5H form through H-bonding with N-H .
    Characterization via ¹⁵N NMR or X-ray crystallography is critical .

Basic Question: What safety precautions are necessary when handling halogenated this compound derivatives?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact .
  • Waste disposal: Halogenated waste (e.g., Cl/Br derivatives) must be treated as hazardous; incinerate at >850°C .
  • Stability: Store under inert gas (Ar) at 2–8°C to prevent decomposition; monitor for color changes (yellowing indicates oxidation) .

Advanced Question: How can researchers leverage PROTAC technology to enhance the efficacy of this compound-based kinase inhibitors?

Methodological Answer:

  • Linker design: Attach E3 ligase recruiters (e.g., thalidomide for CRBN) via PEG or alkyl linkers to optimize ternary complex formation .
  • Ternary complex assays: Use AlphaScreen® to measure ubiquitination efficiency .
  • Degradation selectivity: Employ kinome-wide profiling (e.g., KINOMEscan®) to confirm target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine

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